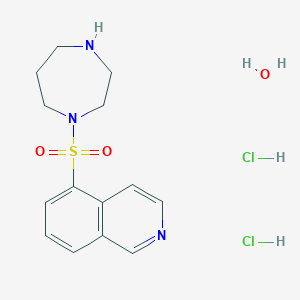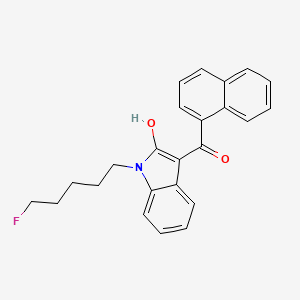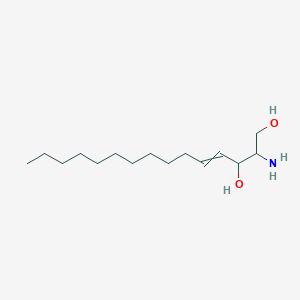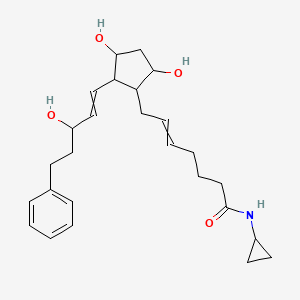
Bimatoprost cyclopropyl amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bimatoprost cyclopropyl amide is a synthetic analog of prostaglandin, specifically designed to mimic the activity of prostamides. It is structurally related to bimatoprost, a well-known compound used in the treatment of glaucoma and ocular hypertension. This compound is characterized by its unique cyclopropyl amide group, which distinguishes it from other prostaglandin analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of bimatoprost cyclopropyl amide involves several key steps:
Oxidation Reaction: The initial step involves the oxidation of a precursor compound in the presence of an oxidation system within a suitable solvent.
Amidation Reaction: The oxidized intermediate is then subjected to an amidation reaction with an appropriate amine, such as ethylamine, under basic conditions.
Reduction Reactions: Subsequent reduction reactions are carried out using specific reducing agents to obtain the desired cyclopropyl amide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of cost-effective raw materials and solvents, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bimatoprost cyclopropyl amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different intermediates.
Reduction: Reduction reactions are essential in the synthesis of the cyclopropyl amide structure.
Substitution: The compound can undergo substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as methanol, ethanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound.
Wissenschaftliche Forschungsanwendungen
Bimatoprost cyclopropyl amide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogs and their synthetic pathways.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: This compound is investigated for its potential therapeutic applications in treating glaucoma and promoting hair growth
Wirkmechanismus
Bimatoprost cyclopropyl amide exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) . The compound stimulates the outflow of aqueous humor in the eye, reducing intraocular pressure and decreasing the risk of optic nerve damage . Additionally, it promotes hair growth by stimulating the hair cycle and prolonging the growth phase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bimatoprost: A prostaglandin analog used to treat glaucoma and promote eyelash growth.
Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.
Travoprost: Similar to bimatoprost and latanoprost, used for reducing intraocular pressure.
Unoprostone: A prostaglandin analog with similar applications in glaucoma treatment.
Uniqueness
Bimatoprost cyclopropyl amide is unique due to its cyclopropyl amide group, which provides distinct pharmacological properties compared to other prostaglandin analogs. This structural difference enhances its stability and efficacy in reducing intraocular pressure and promoting hair growth .
Eigenschaften
Molekularformel |
C26H37NO4 |
|---|---|
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
N-cyclopropyl-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31) |
InChI-Schlüssel |
DOLPNGMQVSAVIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767007.png)
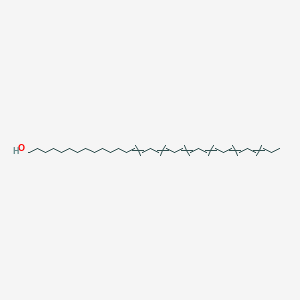
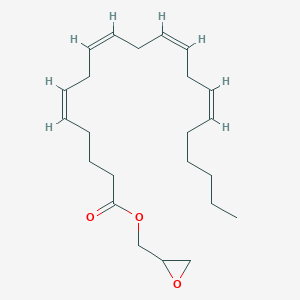

![methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)

![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)
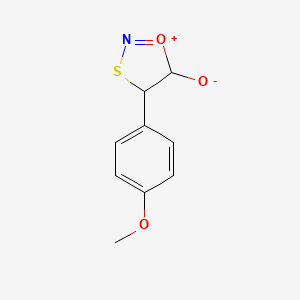


![N'-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]octadeca-9,12-dienehydrazide](/img/structure/B10767104.png)
